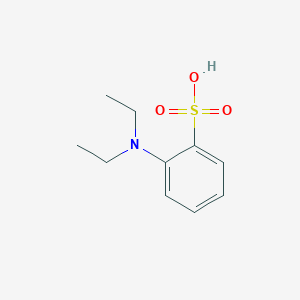
Benzenesulfonic acid, (diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of benzenesulfonic acid where a diethylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The sulfonation process can be carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The diethylamino group can then be introduced through a nucleophilic substitution reaction using diethylamine under appropriate conditions .
Industrial production methods may involve continuous sulfonation with oleum or pure sulfur trioxide, followed by the extraction of the product using benzene . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Benzenesulfonic acid, (diethylamino)-, undergoes various chemical reactions typical of aromatic sulfonic acids. These reactions include:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The diethylamino group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include sulfur trioxide, phosphorus pentachloride, and diethylamine . Major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters .
Scientific Research Applications
Benzenesulfonic acid, (diethylamino)-, has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, detergents, and other organic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, (diethylamino)-, involves its interaction with molecular targets through its sulfonic acid and diethylamino groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the diethylamino group can engage in nucleophilic or electrophilic reactions . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Benzenesulfonic acid, (diethylamino)-, can be compared with other similar compounds such as:
Sulfanilic acid: Another aromatic sulfonic acid with an amino group attached to the benzene ring.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Phenylsulfonic acid: A simpler aromatic sulfonic acid without additional functional groups.
The uniqueness of benzenesulfonic acid, (diethylamino)-, lies in the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to other sulfonic acids .
Properties
CAS No. |
135597-64-7 |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(diethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)9-7-5-6-8-10(9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14) |
InChI Key |
XIBBLFMAVGCPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















